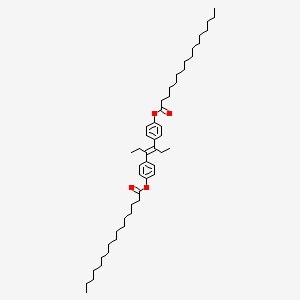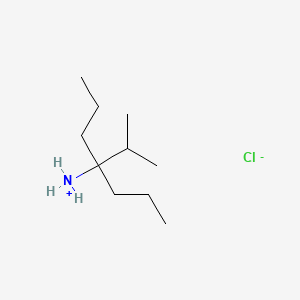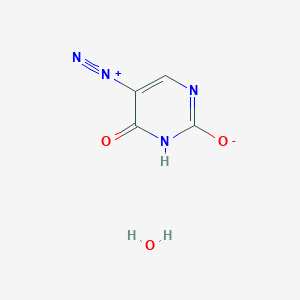
5-Diazouracil monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Diazouracil monohydrate is a derivative of uracil, a pyrimidine nucleobase. It is known for its significant biological activity, particularly in the field of cancer research. The compound has a molecular formula of C4H2N4O2 and a molecular weight of 138.08 g/mol . It is sensitive to light, temperature, and air, and is best stored in evacuated, refrigerated ampules .
Vorbereitungsmethoden
5-Diazouracil monohydrate can be synthesized through the diazotization of 5-aminouracil . The reaction involves the conversion of 5-aminouracil to 5-diazouracil using nitrous acid under acidic conditions . The compound can also be prepared by reacting 5-bromouridine with ammonia or by reducing 5-nitrouridine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Diazouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 5-diazouracil to its corresponding amine or other reduced forms.
Azo Coupling: 5-Diazouracil can undergo azo coupling reactions with active aromatic compounds and CH-acids, forming azo compounds.
Common reagents used in these reactions include nitrous acid for diazotization, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various substituted uracil derivatives and azo compounds .
Wissenschaftliche Forschungsanwendungen
5-Diazouracil monohydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-diazouracil monohydrate involves its interaction with cellular enzymes and nucleic acids. The compound inhibits the catabolism of pyrimidines, particularly uracil and 5-fluorouracil, by interfering with the enzymatic pathways involved in their breakdown . This inhibition leads to an accumulation of these pyrimidines in the cells, disrupting DNA and RNA synthesis and ultimately inhibiting cell proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial DNA replication and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
5-Diazouracil monohydrate can be compared with other uracil derivatives, such as 5-aminouracil and 5-bromouracil . While all these compounds share a common uracil backbone, this compound is unique due to its diazo group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
5-Aminouracil: Known for its use as a cell cycle inhibitor and its role in DNA oligonucleotide chemistry.
5-Bromouracil: Used in nucleic acid biosynthesis and as a mutagen in genetic studies.
6-Hydroxy-5-diazo-6H-uracil: Participates in azo coupling reactions and has unique reactivity due to its hydroxy and diazo groups.
Eigenschaften
CAS-Nummer |
7678-00-4 |
|---|---|
Molekularformel |
C4H4N4O3 |
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
5-diazonio-6-oxo-1H-pyrimidin-2-olate;hydrate |
InChI |
InChI=1S/C4H2N4O2.H2O/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H2 |
InChI-Schlüssel |
JNEOXNPOFNWQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=N1)[O-])[N+]#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


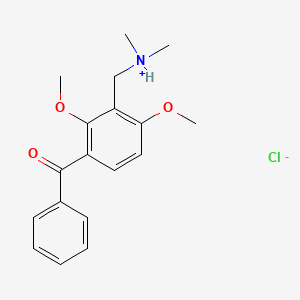
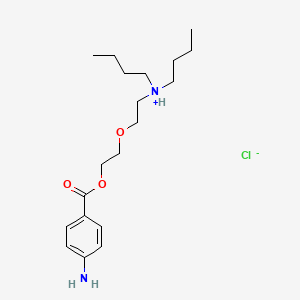
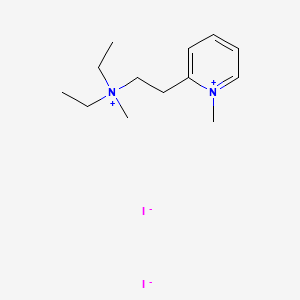
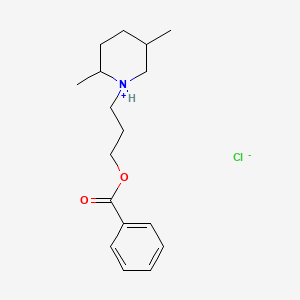
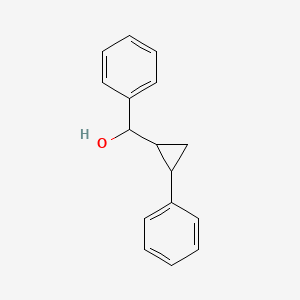

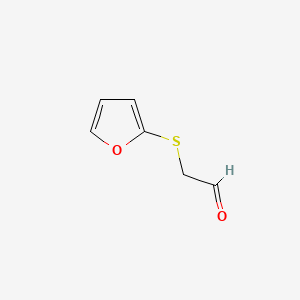
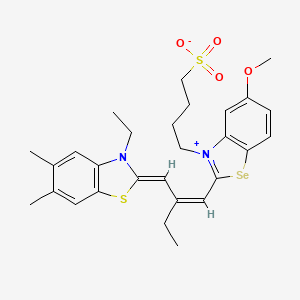
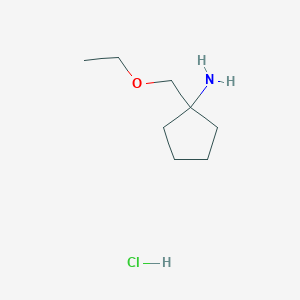
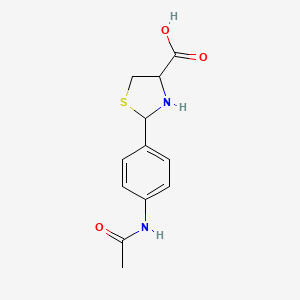
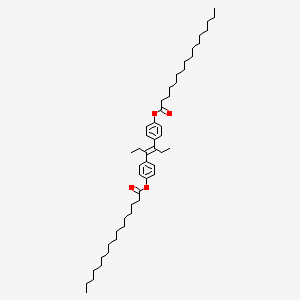
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
